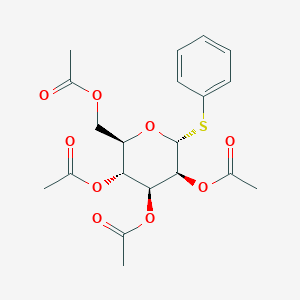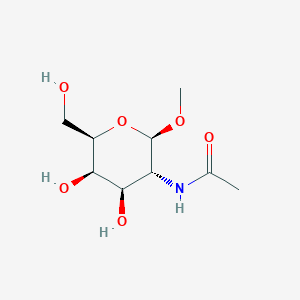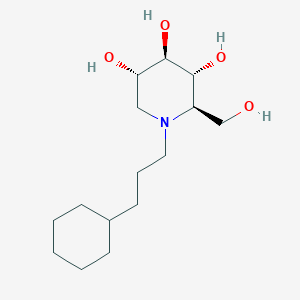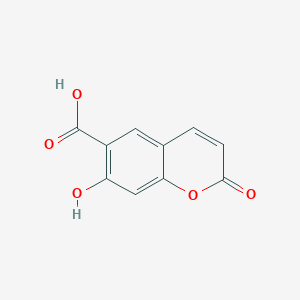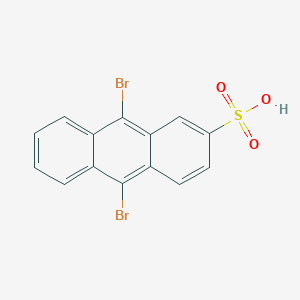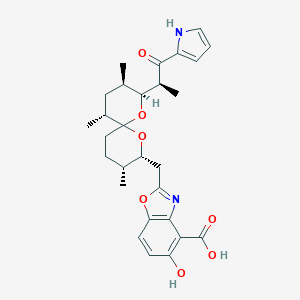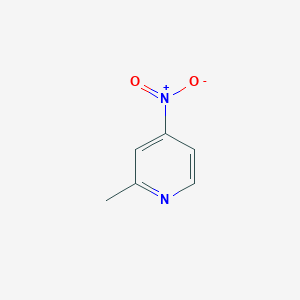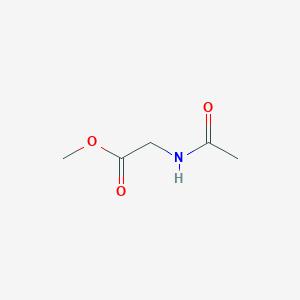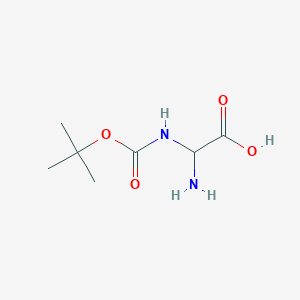
2-Amino-2-((tert-butoxycarbonyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-((tert-butoxycarbonyl)amino)acetic acid, commonly known as Boc-Gly-OH, is a non-natural amino acid derivative that has been widely used in the field of peptide synthesis. It is a white crystalline powder that is soluble in water, ethanol, and methanol. Boc-Gly-OH is a key intermediate in the synthesis of various peptides and proteins.
Mécanisme D'action
The mechanism of action of Boc-Gly-OH is not well understood. However, it is believed to act as a substrate for enzymes such as proteases and peptidases. These enzymes cleave the peptide bond between Boc-Gly-OH and the adjacent amino acid, releasing the peptide or protein.
Effets Biochimiques Et Physiologiques
Boc-Gly-OH has no known biochemical or physiological effects on its own. However, it is an important building block in the synthesis of peptides and proteins, which have many important biochemical and physiological effects in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Boc-Gly-OH is its stability. It is stable under a wide range of conditions and can be stored for long periods of time. This makes it a useful building block in peptide synthesis. However, one of the main limitations of Boc-Gly-OH is its high cost. It is a relatively expensive compound compared to other amino acid derivatives.
Orientations Futures
There are many potential future directions for the use of Boc-Gly-OH. One area of research is the development of new peptidomimetics using Boc-Gly-OH as a building block. Peptidomimetics have potential applications in drug discovery and development. Another area of research is the development of new methods for the synthesis of peptides and proteins using Boc-Gly-OH. This could lead to the development of new and more efficient methods for the synthesis of these important molecules. Finally, the use of Boc-Gly-OH in the field of biomaterials is an area of research that has potential applications in tissue engineering and regenerative medicine.
Méthodes De Synthèse
Boc-Gly-OH can be synthesized using a variety of methods. One of the most common methods is the Fmoc solid-phase peptide synthesis method. This method involves the use of a resin-bound amino acid, which is protected by a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is removed by treatment with a base, and the amino acid is then coupled with Boc-Gly-OH using a coupling reagent such as HBTU. The resulting peptide is then cleaved from the resin and purified.
Applications De Recherche Scientifique
Boc-Gly-OH has been used in various scientific research studies. It is commonly used as a building block in the synthesis of peptides and proteins. Peptides and proteins are essential molecules in biological systems and have many important functions such as enzyme catalysis, hormone regulation, and immune system response. Boc-Gly-OH has also been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have potential applications in drug discovery and development.
Propriétés
Numéro CAS |
103711-27-9 |
|---|---|
Nom du produit |
2-Amino-2-((tert-butoxycarbonyl)amino)acetic acid |
Formule moléculaire |
C7H14N2O4 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
2-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C7H14N2O4/c1-7(2,3)13-6(12)9-4(8)5(10)11/h4H,8H2,1-3H3,(H,9,12)(H,10,11) |
Clé InChI |
FTQVFKGHSIKOHQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(=O)O)N |
Synonymes |
Acetic acid, amino[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



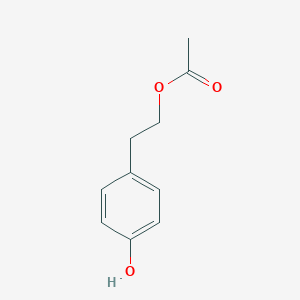
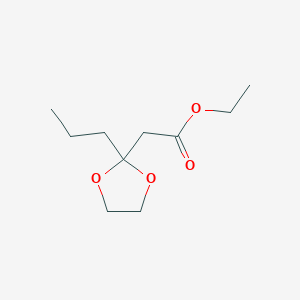

![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)

